molecular formula C15H14FNO2 B6374671 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol CAS No. 1261997-26-5

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol

Cat. No.: B6374671
CAS No.: 1261997-26-5
M. Wt: 259.27 g/mol
InChI Key: OOKBVANUVNWQLM-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is an organic compound with the molecular formula C15H15NO2F It is characterized by the presence of a fluorine atom and a dimethylaminocarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-(N,N-dimethylaminocarbonyl)benzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-fluorophenol is reacted with 3-(N,N-dimethylaminocarbonyl)benzoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and a dimethylaminocarbonyl group, which confer specific chemical and physical properties. These properties make it suitable for applications that require high reactivity and selectivity.

Properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-4-10(8-11)13-7-6-12(18)9-14(13)16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKBVANUVNWQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684457
Record name 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-26-5
Record name 2'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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